molecular formula C15H16BrNO3S B2696817 2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide CAS No. 1351596-90-1

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide

Cat. No.: B2696817
CAS No.: 1351596-90-1
M. Wt: 370.26
InChI Key: GZVRBCSVHJDGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxyethyl group, a methylthiophene moiety, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzamide precursor. The brominated intermediate is then reacted with a hydroxyethyl derivative of 3-methylthiophene under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-hydroxyethyl)-5-methoxybenzamide
  • 2-bromo-N-(2-hydroxy-2-phenylethyl)-5-methoxybenzamide
  • 2-bromo-N-(2-hydroxy-2-(4-methylphenyl)ethyl)-5-methoxybenzamide

Uniqueness

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-9-5-6-21-14(9)13(18)8-17-15(19)11-7-10(20-2)3-4-12(11)16/h3-7,13,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVRBCSVHJDGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.